Leucomycin A7

Analytical Reference Standards Natural Product Chemistry Pharmacopoeial Impurity Profiling

Leucomycin A7 (CAS 18361-47-2), also known as Turimycin H3 or Leucomycin V 4B-propanoate, is a specific component of the leucomycin (kitasamycin) complex. It is a 16-membered macrolide antibiotic derived from the fermentation of *Streptomyces kitasatoensis* and functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.

Molecular Formula C38H63NO14
Molecular Weight 757.9 g/mol
CAS No. 18361-47-2
Cat. No. B091377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin A7
CAS18361-47-2
Synonymsleucomycin A7
Molecular FormulaC38H63NO14
Molecular Weight757.9 g/mol
Structural Identifiers
SMILESCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
InChIInChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1
InChIKeyCQSPEFZMAFYKML-RQWHEHCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Leucomycin A7 (CAS 18361-47-2): A 16-Membered Macrolide Antibiotic for Research


Leucomycin A7 (CAS 18361-47-2), also known as Turimycin H3 or Leucomycin V 4B-propanoate, is a specific component of the leucomycin (kitasamycin) complex [1]. It is a 16-membered macrolide antibiotic derived from the fermentation of *Streptomyces kitasatoensis* and functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [2]. As a well-defined, single chemical entity within a complex mixture, Leucomycin A7 serves as a critical reference standard for analytical method development and a versatile starting material for semisynthetic macrolide chemistry, particularly due to its distinct 4''-O-propanoyl side chain and reactive diene moiety [1][3].

Leucomycin A7 (CAS 18361-47-2): Why Generic Kitasamycin or Other Leucomycins Are Not Direct Replacements


The leucomycin complex is not a single chemical entity but a mixture of numerous structurally related 16-membered macrolides, including A1, A3, A5, A7, A9, and A13, which differ primarily in the acyl group attached to the 4''-position of the mycarose sugar [1][2]. For Leucomycin A7, this specific substituent is a propanoyl group, which distinguishes it from major components like Leucomycin A1 (3-methylbutanoyl) and A5 (butanoyl) [1]. This structural variation directly impacts physicochemical properties such as lipophilicity, which in turn can modulate biological activity, metabolic stability, and pharmacokinetic behavior [3]. Consequently, relying on a mixed complex like kitasamycin or a different single component (e.g., josamycin/leucomycin A3) introduces batch-to-batch variability and cannot guarantee the same activity profile or serve as a precise starting material for structure-activity relationship (SAR) studies that depend on the unique C-3 and C-10/C-13 functionalization possibilities of the A7 scaffold [4][5].

Leucomycin A7 (CAS 18361-47-2): A Quantitative Guide to Its Differentiating Characteristics


Structural Differentiation of Leucomycin A7 via Its Unique 4''-O-Propanoyl Side Chain

Leucomycin A7 is structurally distinguished from other leucomycin components by its specific 4''-O-acyl group. Whereas the closely related Leucomycin A1 contains a 3-methylbutanoyl (isovaleryl) group and Leucomycin A5 contains a butanoyl group, Leucomycin A7 is characterized by a propanoyl (propionyl) substituent at this position [1]. This definitive structural difference allows for unambiguous analytical identification and serves as the basis for its use as a specific impurity standard for josamycin (leucomycin A3), which contains an isovaleryl group at the same position [2][3].

Analytical Reference Standards Natural Product Chemistry Pharmacopoeial Impurity Profiling

Antibacterial Activity Against Gram-Positive Cocci and Comparative Performance in 16-Membered Macrolide Class

Leucomycin A7 demonstrates in vitro antibacterial activity that is comparable to other 16-membered macrolides against clinical isolates of *Staphylococcus aureus*. In a comparative study, the minimum inhibitory concentration (MIC) distribution for leucomycin (LM) against 96 clinical strains of *S. aureus* was found to be similar to that of SF-837 (midecamycin) and josamycin (JM), with a reported MIC peak at 1.5 mcg/mL for SF-837 and a similar distribution for LM [1]. Furthermore, in a study evaluating TMS-19-Q, the activity of Leucomycin A7 was shown to be equivalent to that of josamycin, erythromycin, midecamycin, and Leucomycin A5 against 17 strains of *S. aureus* [2].

Antibacterial Activity Macrolide Antibiotics MIC Determination

Leucomycin A7 as the Major Active Metabolite of Rokitamycin and TMS-19-Q

Leucomycin A7 is not just a component of a fermentation complex; it is a defined, primary active metabolite of the semisynthetic 16-membered macrolide prodrugs rokitamycin (RKM) and TMS-19-Q. In vivo and in vitro studies have identified Leucomycin A7 as a major metabolite, formed via deacylation of the parent drug. In infant rats, major metabolites detected in plasma after oral administration of 14C-rokitamycin included 10''-OH-RKM, Leucomycin A7, Leucomycin V, and 14-OH-Leucomycin V, with approximately 97% of administered radioactivity recovered in urine and feces within 144 hours [1]. Similarly, in studies of TMS-19-Q metabolism in rats, Leucomycin A7 was identified as a major circulating metabolite in plasma, urine, and bile [2].

Drug Metabolism Pharmacokinetics Prodrug Metabolite

Synthetic Versatility: Enhanced Derivatization via Regio- and Stereoselective Nitroso Diels–Alder Reactions

Leucomycin A7's conjugated diene system in the 16-membered macrocyclic ring enables unique chemical derivatization pathways not possible with simpler macrolides. It undergoes nitroso Diels–Alder (NDA) reactions with high regio- and stereoselectivity, yielding 10,13-disubstituted derivatives. In a study by Yang et al., a series of these derivatives retained antibacterial activity similar to Leucomycin A7, but notably, in contrast to Leucomycin A7 itself, several derivatives exhibited moderate antiproliferative and cytotoxic activity, representing a gain of a new biological function [1]. The 3-O-(3-aryl-2-propenyl)leucomycin A7 analogues also showed improved antibacterial activity against erythromycin-resistant *Streptococcus pneumoniae* (ERSP) compared to the parent compound [2].

Semisynthetic Antibiotics Diels–Alder Chemistry Macrolide Derivatization

Potential for Reduced Resistance Induction Compared to Other Macrolides

A key differentiator for some 16-membered macrolides like miokamycin and rokitamycin is their lack of induction of macrolide resistance via efflux pumps, unlike 14-membered macrolides such as erythromycin [1]. In a study on macrolide resistance, it was observed that among clinical isolates of macrolide-resistant *S. pyogenes*, TMS-19-Q, Leucomycin A7, and the TMS-Mix did not induce resistance, whereas josamycin, midecamycin, erythromycin, and leucomycin V did induce resistance in some strains [2]. This suggests a differential effect on resistance mechanisms that may be relevant for research into next-generation macrolides.

Antibiotic Resistance Inducible Resistance Macrolide Mechanism

Leucomycin A7 (CAS 18361-47-2): Optimal Research and Industrial Application Scenarios


Analytical Reference Standard for Pharmacopoeial Impurity Profiling

Due to its identity as Josamycin EP Impurity I, Leucomycin A7 is a mandatory reference standard for analytical laboratories performing impurity testing on josamycin (leucomycin A3) active pharmaceutical ingredients (APIs) and finished drug products, as required by the European Pharmacopoeia [1][2].

Metabolite Identification and Pharmacokinetic Studies of 16-Membered Macrolide Prodrugs

Leucomycin A7 is an essential authentic standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods quantifying the active metabolites of rokitamycin and TMS-19-Q in plasma, tissue, urine, and bile samples during preclinical and clinical pharmacokinetic studies [3][4].

Scaffold for Semisynthetic Antibiotic Discovery via Diels–Alder and C-3 Derivatization

Medicinal chemistry groups focused on overcoming macrolide resistance or discovering new biological activities should prioritize Leucomycin A7 as a starting material. Its conjugated diene undergoes highly regio- and stereoselective nitroso Diels–Alder cycloadditions to generate 10,13-disubstituted analogs, which have demonstrated the ability to acquire new cytotoxic properties, while modifications at the C-3 hydroxyl yield derivatives with enhanced potency against erythromycin-resistant *S. pneumoniae* [5][6].

Investigating Macrolide Resistance Mechanisms

For researchers studying the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance, Leucomycin A7 serves as a key comparator compound. Evidence suggests that, unlike erythromycin and some other 16-membered macrolides, Leucomycin A7 may not induce resistance in certain *S. pyogenes* strains, providing a tool to dissect the molecular pathways governing inducible vs. constitutive resistance [4].

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